molecular formula C20H16N2O4 B278271 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

Cat. No. B278271
M. Wt: 348.4 g/mol
InChI Key: PXALAALVKOTODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide, also known as MBX-2982, is a potent and selective GPR119 agonist that has shown promising results in the treatment of type 2 diabetes. This compound belongs to the class of benzoxazole derivatives and has a unique chemical structure that makes it a potential candidate for the development of novel therapeutic agents.

Mechanism of Action

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide acts as a potent and selective agonist of GPR119, which leads to the activation of downstream signaling pathways that promote insulin secretion and glucose uptake. It has been shown to increase the release of GLP-1 and other incretin hormones, which in turn stimulate insulin secretion from pancreatic beta cells. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to enhance glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. It has also been shown to reduce fasting glucose levels and improve glycemic control in clinical trials. In addition to its effects on glucose homeostasis, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to have beneficial effects on lipid metabolism and body weight.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its selectivity for GPR119, which reduces the risk of off-target effects. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has a unique chemical structure that makes it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide and related compounds. One area of focus is the optimization of the pharmacokinetic properties of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide to improve its efficacy and reduce the need for frequent dosing. Additionally, there is a need for further studies to elucidate the mechanisms underlying the effects of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide on glucose homeostasis and lipid metabolism. Finally, there is a potential for the development of combination therapies that target multiple pathways involved in the pathogenesis of type 2 diabetes.
In conclusion, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is a promising compound that has shown potential for the development of novel therapeutic agents for the treatment of type 2 diabetes. Its unique chemical structure and selectivity for GPR119 make it a potential candidate for further optimization and development. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide involves a multi-step process that starts with the reaction of 2-methylphenylboronic acid with 5-bromo-2-methoxybenzoic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-furoic acid, followed by the addition of a furfuryl amine derivative to yield the final product.

Scientific Research Applications

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GPR119 is a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and improve glucose homeostasis.

properties

Product Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H16N2O4/c1-12-5-6-13(10-15(12)21-19(23)18-4-3-9-25-18)20-22-16-11-14(24-2)7-8-17(16)26-20/h3-11H,1-2H3,(H,21,23)

InChI Key

PXALAALVKOTODP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CO4

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.